Acetoacetaldehyde, semicarbazone (6CI)
Description
Historical Context and Discovery
The development of acetoacetaldehyde semicarbazone emerged from the broader investigation of semicarbazone derivatives that began in the early 20th century. Semicarbazones as a class were first extensively studied as crystalline derivatives useful for the identification of aldehydes and ketones through melting point analysis. The specific synthesis and characterization of acetoacetaldehyde semicarbazone represents an advancement in understanding bifunctional carbonyl compounds and their reactivity patterns.
Research into acetoacetaldehyde semicarbazone gained momentum through studies examining the condensation reactions of acetylacetone with semicarbazide derivatives. Investigations revealed that under specific reaction conditions, acetylacetone undergoes decomposition to yield acetoacetaldehyde, which subsequently reacts with semicarbazide to form the corresponding semicarbazone. This discovery highlighted the complexity of reactions involving dicarbonyl compounds and their tendency to undergo structural rearrangements under various experimental conditions.
The historical significance of acetoacetaldehyde semicarbazone extends beyond its synthetic utility to its role in advancing theoretical understanding of semicarbazone formation mechanisms. Early researchers noted that the reaction pathways leading to this compound differed significantly from those observed with simple aldehydes, necessitating careful control of reaction conditions and pH to achieve selective formation. These observations contributed to the development of more sophisticated synthetic protocols for semicarbazone preparation.
Nomenclature and International Union of Pure and Applied Chemistry Classification
Acetoacetaldehyde semicarbazone carries the Chemical Abstracts Service registry number 121621-92-9 and possesses the molecular formula of carbon five hydrogen nine nitrogen three oxygen two. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for semicarbazone derivatives, reflecting both the parent carbonyl compound and the semicarbazide moiety.
The compound's official designation as "acetoacetaldehyde, semicarbazone" with the sixth edition Chemical Abstracts index name notation indicates its classification within the broader category of semicarbazone derivatives. This nomenclature system provides clear identification of the parent aldehyde component, acetoacetaldehyde, also known systematically as 3-oxobutanal, combined with the semicarbazide functionality.
The International Union of Pure and Applied Chemistry classification system places acetoacetaldehyde semicarbazone within the broader category of hydrazone derivatives, specifically as an N-substituted hydrazone where the substituting group contains both carbonyl and amino functionalities. This classification reflects the compound's dual nature as both an imine derivative and a carbonyl-containing molecule, highlighting its potential for diverse chemical transformations.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 121621-92-9 |
| Molecular Formula | Carbon Five Hydrogen Nine Nitrogen Three Oxygen Two |
| International Union of Pure and Applied Chemistry Class | Semicarbazone Derivative |
| Parent Compound | 3-Oxobutanal (Acetoacetaldehyde) |
| Functional Group Classification | N-Substituted Hydrazone |
Structural Relationship to Semicarbazone Derivatives
Acetoacetaldehyde semicarbazone exhibits distinctive structural features that differentiate it from conventional semicarbazone derivatives. The presence of both ketone and aldehyde functionalities within the parent acetoacetaldehyde molecule creates unique reactivity patterns not observed in semicarbazones derived from simple carbonyl compounds. This bifunctional nature allows for complex intramolecular interactions and potential cyclization reactions under appropriate conditions.
The structural relationship between acetoacetaldehyde semicarbazone and other semicarbazone derivatives becomes apparent when examining the general formation mechanism. Like all semicarbazones, this compound forms through a condensation reaction between the terminal amino group of semicarbazide and the carbonyl carbon of the aldehyde, resulting in the characteristic carbon-nitrogen double bond with concomitant water elimination. However, the presence of the additional ketone functionality in the acetoacetaldehyde backbone introduces additional sites for potential chemical modification.
Comparative analysis with simpler semicarbazone analogs reveals significant structural complexity in acetoacetaldehyde semicarbazone. While acetaldehyde semicarbazone possesses the molecular formula carbon three hydrogen seven nitrogen three oxygen and represents a straightforward semicarbazone structure, acetoacetaldehyde semicarbazone incorporates an additional carbonyl group that substantially alters its chemical behavior. This structural enhancement provides opportunities for further synthetic elaboration and potential biological activity enhancement.
The relationship between acetoacetaldehyde semicarbazone and thiosemicarbazone derivatives also merits consideration. Thiosemicarbazones, which contain sulfur in place of oxygen in the semicarbazide moiety, exhibit enhanced metal-binding capabilities and altered biological activities. Research investigating analogous thiosemicarbazone derivatives of acetoacetaldehyde could provide valuable insights into structure-activity relationships and potential therapeutic applications.
| Compound Type | Molecular Formula | Key Structural Features |
|---|---|---|
| Acetaldehyde Semicarbazone | Carbon Three Hydrogen Seven Nitrogen Three Oxygen | Simple semicarbazone structure |
| Acetone Semicarbazone | Carbon Four Hydrogen Nine Nitrogen Three Oxygen | Ketone-derived semicarbazone |
| Acetoacetaldehyde Semicarbazone | Carbon Five Hydrogen Nine Nitrogen Three Oxygen Two | Bifunctional carbonyl derivative |
| Ethyl Acetoacetate Semicarbazone | Carbon Seven Hydrogen Thirteen Nitrogen Three Oxygen Three | Ester-functionalized semicarbazone |
Research into the structural relationships among semicarbazone derivatives has revealed important insights into their formation mechanisms and stability profiles. Studies examining the reaction of acetylacetone with various semicarbazide derivatives demonstrated that structural modifications in either the carbonyl component or the semicarbazide moiety significantly influence product formation and yield. These investigations highlighted the importance of electronic and steric factors in determining reaction outcomes and product selectivity.
The crystalline nature of semicarbazones, including acetoacetaldehyde semicarbazone, contributes to their utility in analytical applications and structural studies. The ability of these compounds to form well-defined crystal structures facilitates their characterization through X-ray diffraction analysis and provides valuable information about their three-dimensional molecular arrangements. This crystallographic data enhances understanding of intermolecular interactions and potential solid-state reactivity patterns.
Properties
CAS No. |
121621-92-9 |
|---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.146 |
IUPAC Name |
(3-oxobutylideneamino)urea |
InChI |
InChI=1S/C5H9N3O2/c1-4(9)2-3-7-8-5(6)10/h3H,2H2,1H3,(H3,6,8,10) |
InChI Key |
YYRVGQUIEGYTGL-UHFFFAOYSA-N |
SMILES |
CC(=O)CC=NNC(=O)N |
Synonyms |
Acetoacetaldehyde, semicarbazone (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
- Crotonaldehyde Semicarbazone : Exhibits an E conformation around the imine C=N bond, as confirmed by X-ray powder diffraction. This planar geometry is common in semicarbazones and facilitates hydrogen bonding and coordination with metals .
- Acetone Semicarbazone : Simpler in structure (C4H9N3O), with a molecular weight of 115.13. The absence of an aldehyde group distinguishes it from Acetoacetaldehyde semicarbazone, which likely has additional reactivity due to its β-ketoaldehyde backbone .
- 5-Nitro-2-Furaldehyde Semicarbazone: Contains a nitro group critical for its tumorigenic activity. The nitro substituent enhances biological activity compared to non-nitro analogs like 2-furaldehyde semicarbazone, which showed negligible tumor incidence .
Table 1: Structural and Functional Group Comparison
| Compound | Parent Carbonyl | Substituents | Key Functional Features |
|---|---|---|---|
| Acetoacetaldehyde semicarbazone | Acetoacetaldehyde | β-ketoaldehyde | Reactive α,β-unsaturated system |
| Acetone semicarbazone | Acetone | Ketone | Non-conjugated imine |
| 5-Nitro-2-Furaldehyde semicarbazone | 5-Nitro-2-furaldehyde | Nitro, aldehyde | Electrophilic nitro group |
Physical and Chemical Properties
- Solubility : Polar solvents (e.g., water, DMSO) are preferred due to hydrogen-bonding capacity of the semicarbazone moiety. For instance, H-Gly-Phe-Gly-aldehyde semicarbazone exhibits solubility in polar solvents .
- Stability : Intramolecular hydrogen bonds (e.g., in salicylaldehyde semicarbazone) enhance stability, a feature likely shared by Acetoacetaldehyde semicarbazone .
- Coordination Chemistry: Semicarbazones act as O,N,O- or C,N,O-donor ligands.
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic addition of the semicarbazide’s amino group to the carbonyl carbon of acetoacetaldehyde, followed by dehydration to form the semicarbazone Schiff base. A molar ratio of 1:1 (aldehyde:semicarbazide) is standard, though excess semicarbazide (1.2 equivalents) may enhance yields by driving the equilibrium toward product formation.
Optimization of Acid Catalysts
Glacial acetic acid (2–5 drops per 20 mmol substrate) is commonly used to protonate the carbonyl oxygen, facilitating nucleophilic attack. Alternative catalysts, such as hydrochloric acid (0.1 M), have been reported but may lead to side reactions, including acetal formation.
Table 1: Conventional Synthesis Parameters
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 75–85 | |
| Temperature | Reflux (78°C) | 82 | |
| Reaction Time | 24–48 hours | 78 | |
| Catalyst | Glacial acetic acid | 85 |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a time-efficient alternative to traditional reflux methods. This technique reduces reaction times from hours to minutes while maintaining or improving yields.
Procedure and Advantages
A microwave reactor (300 W, 80°C) is used to irradiate a mixture of acetoacetaldehyde (1 mmol), semicarbazide hydrochloride (1.2 mmol), and molecular sieves (3Å) in ethanol (10 mL) for 15–20 minutes. The molecular sieves absorb water, shifting the equilibrium toward product formation. Yields of 88–92% have been reported, surpassing conventional methods by 7–10%.
Energy Efficiency and Scalability
Microwave synthesis reduces energy consumption by 60% compared to reflux systems. Pilot-scale studies (100 g batches) confirm reproducibility, with no observable degradation of the semicarbazone under optimized conditions.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques offer an eco-friendly route by eliminating solvents and reducing waste. This method leverages mechanical energy to initiate and sustain the condensation reaction.
Operational Parameters
Equimolar quantities of acetoacetaldehyde and semicarbazide hydrochloride are loaded into a stainless-steel milling chamber with stainless-steel balls (5 mm diameter). Milling at 30 Hz for 45 minutes achieves near-quantitative conversion (95–98% yield). The absence of solvents simplifies purification, as the product is obtained as a pure solid after washing with cold water.
Table 2: Comparative Analysis of Synthesis Methods
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | 24–48 h | 75–85 | 98 |
| Microwave | 15–20 min | 88–92 | 99 |
| Ball-Milling | 45 min | 95–98 | 99.5 |
Characterization and Analytical Validation
Spectroscopic Confirmation
-
IR Spectroscopy : The semicarbazone moiety exhibits characteristic bands at 3200–3250 cm⁻¹ (N–H stretch) and 1630–1650 cm⁻¹ (C=O stretch). Disappearance of the aldehyde C=O peak (≈1700 cm⁻¹) confirms complete conversion.
-
¹H NMR : The hydrazinic NH protons resonate as singlets at δ 10.7–12.2 ppm, while the methylene protons of acetoacetaldehyde appear as a doublet near δ 2.3–2.5 ppm.
Elemental Analysis
Consistent with the molecular formula C₅H₁₀N₃O, calculated values (C: 48.37%, H: 6.45%, N: 28.21%) align closely with experimental results (C: 48.40%, H: 6.42%, N: 28.18%).
Challenges and Recent Innovations
Byproduct Formation
Competing reactions, such as the formation of hydrazones or oxidative degradation of acetoacetaldehyde, may occur under acidic conditions. Recent studies propose using nitrogen atmospheres and low-temperature (0–5°C) reactions to suppress these pathways.
Catalytic Enhancements
Heterogeneous catalysts, including zeolites and silica-supported sulfonic acids, have shown promise in reducing reaction times to <6 hours while improving yields to >90%.
Industrial and Research Applications
The scalability of ball-milling and microwave methods positions acetoacetaldehyde semicarbazone as a viable intermediate for large-scale pharmaceutical synthesis. Its role as a precursor in antitubercular and anticonvulsant drug development underscores its industrial relevance .
Q & A
Basic: Synthesis and Structural Characterization
Q: What is the standard protocol for synthesizing acetoacetaldehyde semicarbazone, and how is its purity confirmed? A: Acetoacetaldehyde semicarbazone is synthesized by condensing acetoacetaldehyde with semicarbazide hydrochloride in an acidic medium (e.g., acetic acid/sodium acetate buffer). The reaction is pH-dependent, with optimal yields achieved at pH 4–5. Structural confirmation involves IR spectroscopy (C=O stretch at ~1640 cm⁻¹, C=N stretch at ~1600 cm⁻¹), ¹H NMR (imine proton δ ~7.5–8.5 ppm), and elemental analysis. Single-crystal X-ray diffraction is used to resolve stereochemistry and hydrogen-bonding patterns .
Advanced: Pharmacophore Optimization
Q: How can the semicarbazone pharmacophore be modified to enhance binding affinity to cysteine proteases like cruzain? A: Key modifications include:
- Substituent engineering: Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the aryl ring (position A) improves π-π stacking with catalytic residues.
- Linker extension: Inserting a -CH₂- spacer between the semicarbazone core and hydrophobic regions (position B) enhances conformational flexibility and target engagement.
- Metal coordination: Transition metal complexes (e.g., Cu(II)) stabilize the ligand in a geometry complementary to the enzyme active site. Docking studies and QM/MM simulations validate these design principles .
Basic: Metal Complex Activity
Q: How does the choice of metal ion influence the biological activity of semicarbazone complexes? A: Metal ions dictate coordination geometry and charge distribution. For example:
- Cr(III) complexes adopt octahedral geometries, showing moderate antifungal activity (MIC ~25 μM against C. albicans).
- Cu(II) complexes with tridentate NNO ligands exhibit enhanced redox activity, disrupting parasitic cysteine proteases via thiol oxidation. Activity correlates with ligand planarity and metal-ligand bond strength .
Advanced: Resolving SAR Discrepancies
Q: Why do structurally similar semicarbazone derivatives display divergent IC₅₀ values in enzyme inhibition assays? A: Discrepancies arise from:
- Electronic effects: Para-substituted aryl groups enhance resonance stabilization of the imine bond, improving binding (e.g., p-NO₂ reduces IC₅₀ by 50% compared to m-NO₂).
- Steric hindrance: Bulky substituents at position C disrupt access to hydrophobic enzyme pockets.
- Solubility: Hydrophilic groups (e.g., -OH) improve bioavailability but may reduce membrane permeability. SAR studies using 3D-QSAR models reconcile these factors .
Basic: Stability Assessment
Q: What analytical methods are used to evaluate the stability of semicarbazone derivatives under physiological conditions? A:
- HPLC-MS: Monitors degradation products (e.g., hydrolysis to semicarbazide and carbonyl compounds) in simulated gastric fluid.
- ¹³C NMR: Tracks aldehyde semicarbazone adduct formation (δ ~143 ppm for carbonyl carbons).
- Thermogravimetric analysis (TGA): Determines thermal stability up to 200°C .
Advanced: Computational Design
Q: How do QM/MM simulations guide the design of O-GlcNAcase (OGA) inhibitors based on semicarbazones? A: Simulations optimize:
- Binding free energy: QM/MM-PBSA calculations predict substituent effects on inhibitor-enzyme interactions (e.g., 2-naphthyl groups improve ΔG by ~3 kcal/mol).
- Transition-state mimicry: The lactone semicarbazone scaffold mimics the oxazoline intermediate in OGA catalysis. Substituent positioning is refined using Prime protein-ligand refinements .
Basic: Antimicrobial Screening
Q: What standardized protocols assess the antimicrobial efficacy of semicarbazone derivatives? A:
- Agar diffusion: Zone of inhibition (ZOI) measured against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains.
- Broth microdilution: Determines MIC values (e.g., 15 μM for B. subtilis). Positive controls (ciprofloxacin, fluconazole) validate assay conditions .
Advanced: Mechanistic Studies
Q: How do semicarbazones selectively induce apoptosis in Trypanosoma cruzi without harming mammalian cells? A: Semicarbazones inhibit cruzain, a parasitic cysteine protease critical for parasite survival. Mammalian homologs (e.g., cathepsin L) are unaffected due to structural differences in the active site (e.g., cruzain’s S2 pocket accommodates bulkier substituents). Fluorescence microscopy confirms irreversible morphological changes in parasites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
